benzyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Description
Benzyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate (CAS: 294853-40-0) is a thiadiazole derivative featuring a 1,3-benzodioxole moiety linked via an amide bond to the 5-position of the thiadiazole ring. The thiadiazole core is further substituted with a sulfanylacetate ester group at the 2-position, esterified with a benzyl group. This compound belongs to a class of 1,3,4-thiadiazoles known for diverse biological activities, including anticonvulsant, anticancer, and enzyme-inhibitory properties . Its molecular formula is C₁₉H₁₅N₃O₅S₂, with a molecular weight of 433.47 g/mol (derived from the acid form in ).
Properties
IUPAC Name |
benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c23-16(25-9-12-4-2-1-3-5-12)10-28-19-22-21-18(29-19)20-17(24)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJZSRAMMWJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under cyclization conditions.
Amidation Reaction: The benzodioxole moiety is then coupled with the thiadiazole ring through an amidation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Benzyl Ester: Finally, the compound is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the amidation and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzodioxole and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted thiadiazoles
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Biological Studies: It can be used to study the interactions of thiadiazole and benzodioxole moieties with biological targets.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the thiadiazole ring could form hydrogen bonds or coordinate with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-{[5-(2H-1,3-Benzodioxole-5-amido)-1,3,4-Thiadiazol-2-yl]sulfanyl}acetic Acid (Parent Acid)
- Structure : The acid form (CAS: 294853-40-0, C₁₂H₉N₃O₅S₂ ) lacks the benzyl ester, replacing it with a carboxylic acid group .
- Key Differences : The benzyl ester in the target compound increases lipophilicity (logP ~3.2 vs. ~1.8 for the acid), which may enhance cell membrane permeability but reduce aqueous solubility.
- Biological Relevance : The acid derivative is a precursor for prodrugs, where esterification (as in the target compound) can delay hydrolysis and prolong activity .
N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)acetamide
- Structure : Substitutes the benzodioxole amide with a piperidine-acetamide group .
- Comparison : The benzodioxole group in the target compound may confer selective enzyme inhibition (e.g., O-GlcNAcase) due to its planar aromatic system, whereas the piperidine analog’s flexibility could enhance binding to ion channels .
Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide)
- Structure : Shares the benzodioxole and thiadiazole motifs but incorporates a piperazine linker and stereochemical complexity .
- Activity : A potent O-GlcNAcase inhibitor (IC₅₀ < 50 nM), highlighting the benzodioxole’s role in enzyme targeting.
- Key Difference : The target compound’s sulfanylacetate ester may reduce metabolic clearance compared to egalognastat’s piperazine group, which is prone to oxidative degradation .
Mechanistic Insights :
- The benzodioxole group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in egalognastat .
Physicochemical and Crystallographic Data
The butterfly-shaped analog () shows nearly coplanar thiadiazole and benzene rings, facilitating π-π interactions absent in the target compound’s esterified structure .
Biological Activity
Benzyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate (CAS Number: 476466-00-9) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H15N3O5S2
- Molecular Weight : 429.47 g/mol
- SMILES Notation : O=C(OCc1ccccc1)CSc1nnc(s1)NC(=O)c1ccc2c(c1)OCO2
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and benzodioxole moieties exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that they can inhibit the growth of various bacterial strains. The biological activity of this compound suggests potential as an antibacterial agent, particularly against resistant strains.
Anticancer Properties
Thiadiazole derivatives are known for their anticancer activities. A study published in Nature highlighted the efficacy of thiadiazole compounds in inhibiting cancer cell proliferation through apoptotic pathways. The specific mechanism involves the modulation of apoptosis-related proteins and signaling pathways that lead to cancer cell death. This compound may share these properties due to its structural similarities with established anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by influencing mitochondrial integrity and caspase activation.
- Antioxidant Activity : Some studies suggest that derivatives containing benzodioxole exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing various thiadiazole derivatives and testing their antimicrobial activities. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural components suggest similar potential.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 20 |
| Benzyl 2-{...} | TBD | TBD |
Anticancer Activity Study
In a comparative study assessing the anticancer effects of various thiadiazoles on human cancer cell lines (e.g., breast and lung cancer), compounds with similar structures demonstrated IC50 values in the low micromolar range. This suggests that this compound could exhibit comparable efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | Breast Cancer | 5 |
| Compound D | Lung Cancer | 8 |
| Benzyl 2-{...} | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
